molecular formula C11H13NO4 B8308239 2-Ethoxycarbonylamino-6-methylbenzoic acid

2-Ethoxycarbonylamino-6-methylbenzoic acid

Cat. No. B8308239
M. Wt: 223.22 g/mol
InChI Key: ZCUXKPNVSSPZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxycarbonylamino-6-methylbenzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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properties

Product Name

2-Ethoxycarbonylamino-6-methylbenzoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(ethoxycarbonylamino)-6-methylbenzoic acid

InChI

InChI=1S/C11H13NO4/c1-3-16-11(15)12-8-6-4-5-7(2)9(8)10(13)14/h4-6H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

ZCUXKPNVSSPZIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the procedure of Part A, but replacing 2-ethoxy-5-methyl-4H-3,1-benzoxazin-4-one with the appropriate benzoxazinone prepared in Preparation III, the following compounds of Formula I are prepared:
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[Compound]
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III
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Synthesis routes and methods II

Procedure details

2-Ethoxy-5-methyl-4H-3,1-benzoxazin-4-one (20 g., 97.56 mmol) of Preparation III herein, and 4N HCl (10 ml), were stirred in tetrahydrofuran (THF, 200 ml) at room temperature for 15 minutes. The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in ethyl acetate (250 ml), washed with water (3×150 ml), and evaporated to give a pale yellow solid. Recrystallization from ethyl acetate/ pet. ether afforded 2-ethoxycarbonylamino-6-methylbenzoic acid (16.18 g, 74%) as colorless crystals; m.p. 123.5°-125° C.; analysis for C11H13NO4 : C, 59.19; H, 5.87; N, 6.27. Found: C, 59.32; H, 5.95; N, 6.25.
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20 g
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reactant
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[Compound]
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III
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10 mL
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reactant
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200 mL
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Reaction Step Two

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